molecular formula C20H12Cl4N2O2 B4879187 N,N'-1,2-phenylenebis(2,5-dichlorobenzamide)

N,N'-1,2-phenylenebis(2,5-dichlorobenzamide)

Cat. No. B4879187
M. Wt: 454.1 g/mol
InChI Key: LYVNHZGZHRGBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-phenylenebis(2,5-dichlorobenzamide) is a synthetic compound that is commonly known as "Bisphenol A" or BPA. It is widely used in the manufacture of polycarbonate plastics and epoxy resins, which are used in a variety of consumer products such as food and beverage containers, thermal paper, and dental sealants. BPA is a controversial chemical due to its potential health effects, particularly its estrogenic activity, which has been linked to a range of adverse health outcomes.

Mechanism of Action

The mechanism of action of BPA is complex and not fully understood. It is known to bind to estrogen receptors in the body, which can activate a range of cellular signaling pathways. BPA can also interfere with other hormone systems in the body, including the thyroid and androgen systems.
Biochemical and Physiological Effects:
BPA has been linked to a range of biochemical and physiological effects, including reproductive disorders, developmental abnormalities, and cancer. It has been shown to disrupt normal hormone signaling in the body, which can lead to a range of adverse health outcomes. BPA exposure has also been linked to obesity, diabetes, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

BPA is a widely used chemical in laboratory experiments due to its estrogenic activity and ability to disrupt hormone signaling. It is commonly used in studies of endocrine disruption, reproductive toxicology, and cancer biology. However, BPA has limitations as a research tool, including its potential to interfere with other hormone systems in the body and its complex mechanism of action.

Future Directions

There are many future directions for research on BPA, including studies of its long-term health effects, its potential interactions with other chemicals, and its effects on vulnerable populations such as children and pregnant women. There is also a need for alternative chemicals and materials that can replace BPA in consumer products without compromising safety or performance.

Scientific Research Applications

BPA has been extensively studied for its potential health effects, particularly its estrogenic activity. It has been shown to bind to estrogen receptors in the body, which can lead to a range of adverse health outcomes, including reproductive disorders, developmental abnormalities, and cancer.

properties

IUPAC Name

2,5-dichloro-N-[2-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl4N2O2/c21-11-5-7-15(23)13(9-11)19(27)25-17-3-1-2-4-18(17)26-20(28)14-10-12(22)6-8-16(14)24/h1-10H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVNHZGZHRGBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-benzene-1,2-diylbis(2,5-dichlorobenzamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.